![molecular formula C17H13F3N4O3S B2796663 N-(3-(3-甲基-1,2,4-噁二唑-5-基)-5,7-二氢-4H-噻吩并[2,3-c]吡喃-2-基)-6-(三氟甲基)烟酰胺 CAS No. 2034336-93-9](/img/structure/B2796663.png)

N-(3-(3-甲基-1,2,4-噁二唑-5-基)-5,7-二氢-4H-噻吩并[2,3-c]吡喃-2-基)-6-(三氟甲基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

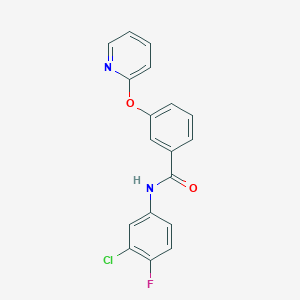

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a thieno[2,3-c]pyran ring, and a trifluoromethyl group attached to a nicotinamide. The 1,2,4-oxadiazole ring is a heterocyclic compound containing nitrogen and oxygen . The thieno[2,3-c]pyran ring is a type of heterocyclic compound that contains sulfur . The trifluoromethyl group is a common substituent in organic chemistry with the formula -CF3.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles typically involves the reaction of an amidoxime with a carboxylic acid derivative . A possible synthetic route for this compound could involve the condensation of an appropriate amidoxime with a 5,7-dihydro-4H-thieno[2,3-c]pyran-2-carboxylic acid derivative, followed by substitution of the resulting oxadiazole with a trifluoromethylated nicotinamide .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central oxadiazole and thienopyran rings. The exact structure would depend on the specific synthetic route used and the conditions under which the compound was synthesized .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxadiazole, thienopyran, and trifluoromethyl groups. The oxadiazole ring is aromatic and relatively stable, but can participate in reactions with electrophiles or nucleophiles at the nitrogen or oxygen atoms . The thienopyran ring can undergo reactions typical of other sulfur-containing heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and trifluoromethyl groups could increase its solubility in polar solvents .科学研究应用

Potential PPAR Agonists

Compounds with a similar structure have been synthesized as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism .

Antimicrobial Activity

Some compounds with a similar structure have shown promising antimicrobial activity . They were tested against two gram-positive bacteria (S. aureus, S. pyogenes), two gram-negative bacteria (E. coli, P. aeruginosa), and three fungi (C. albicans, A. niger, A. clavatus) using the broth microdilution method .

Energetic Materials

Compounds with 1,2,4-oxadiazole rings have been used in the synthesis of energetic materials . These materials exhibit good thermal stabilities and acceptable sensitivity values .

Drug Synthesis

The 1,2,4-oxadiazole ring is a common motif in many pharmaceuticals . Therefore, this compound could potentially be used as a building block in the synthesis of new drugs.

未来方向

属性

IUPAC Name |

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O3S/c1-8-22-15(27-24-8)13-10-4-5-26-7-11(10)28-16(13)23-14(25)9-2-3-12(21-6-9)17(18,19)20/h2-3,6H,4-5,7H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQIGOORDQJWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=CN=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-(trifluoromethyl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2796580.png)

![(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2796583.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2796585.png)

![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2796586.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2796592.png)

![N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2796593.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2796594.png)

![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone](/img/structure/B2796595.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2796598.png)

![7-chloro-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2796599.png)

![ethyl 6-methyl-4-[(4-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2796602.png)